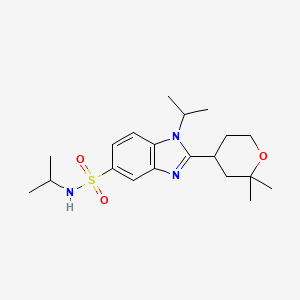

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

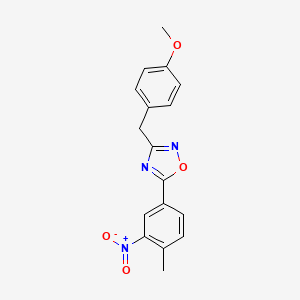

The compound you mentioned contains several functional groups. It has a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and four carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzimidazole and pyran groups. The benzimidazole group is planar due to the conjugation of the nitrogen atoms with the benzene ring. The pyran ring, on the other hand, would have a puckered conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole and pyran groups. The benzimidazole group can act as a weak base and can participate in various chemical reactions. The pyran ring can undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by these factors .Scientific Research Applications

Recent Advances in Sulfonamide Hybrids

Sulfonamides are a crucial class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. Recent research has focused on developing two-component sulfonamide hybrids, integrating sulfonamides with other biologically active scaffolds such as coumarin, indole, and pyrazole. These hybrids demonstrate a broad spectrum of biological activities, highlighting their potential in designing novel therapeutic agents (Ghomashi et al., 2022).

Antimicrobial Applications

Novel sulfonamide derivatives, including pyrazolopyrimidines, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown to exhibit significant activity against various bacterial and fungal strains, underscoring the potential of sulfonamide derivatives in addressing drug-resistant microbial infections (Alsaedi et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds are well-known for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Research has identified potent sulfonamide inhibitors with low cytotoxicity, highlighting their therapeutic potential in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma and edema (Ozgun et al., 2019).

Antitumor and Antiproliferative Activities

Sulfonamide derivatives have been explored for their antitumor and antiproliferative activities. Studies on new heterocyclic compounds containing a sulfonamido moiety have shown promising results against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Azab et al., 2013).

Multicomponent Sulfonamide Hybrids

Expanding on the concept of two-component hybrids, recent research has focused on multicomponent sulfonamide hybrids, incorporating multiple biologically active heterocycles into a single molecule. These hybrids exhibit a range of medicinal properties, including antimicrobial, antifungal, and anticancer activities, demonstrating the versatility and potential of sulfonamide derivatives in drug development (Massah et al., 2022).

properties

IUPAC Name |

2-(2,2-dimethyloxan-4-yl)-N,1-di(propan-2-yl)benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S/c1-13(2)22-27(24,25)16-7-8-18-17(11-16)21-19(23(18)14(3)4)15-9-10-26-20(5,6)12-15/h7-8,11,13-15,22H,9-10,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIITUGLMNNUIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3CCOC(C3)(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)